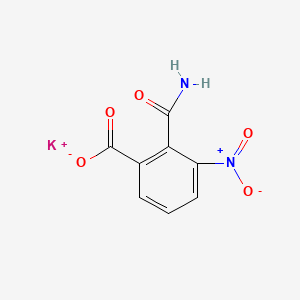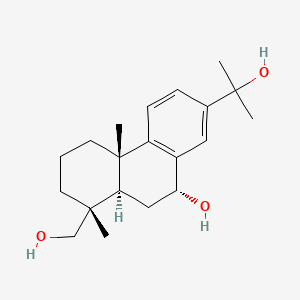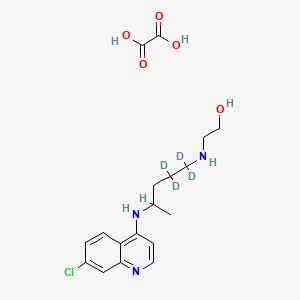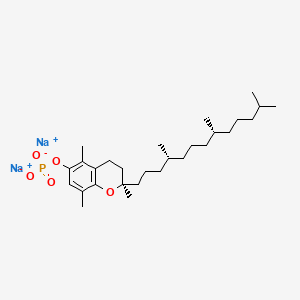
N-Boc Fluvoxamine-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
N-Boc Fluvoxamine-d3 is a deuterated derivative of N-Boc Fluvoxamine, which is a selective serotonin reuptake inhibitor. The compound is primarily used in research settings, particularly in the field of proteomics. The molecular formula of this compound is C20H26D3F3N2O4, and it has a molecular weight of 421.47 .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc Fluvoxamine-d3 involves the protection of the amine group of fluvoxamine with a tert-butoxycarbonyl (Boc) group. This protection is typically achieved using di-tert-butyl dicarbonate ((Boc)2O) under mild conditions. The reaction is often catalyzed by bases such as 4-dimethylaminopyridine (DMAP) or sodium hydroxide (NaOH). The deuterium atoms are introduced through the use of deuterated reagents .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
N-Boc Fluvoxamine-d3 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluvoxamine derivatives with additional oxygen-containing functional groups, while reduction may produce deprotected amine forms .
科学的研究の応用
N-Boc Fluvoxamine-d3 is widely used in scientific research, particularly in the following fields:
Chemistry: Used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: Employed in metabolic studies to trace the metabolic pathways of fluvoxamine.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of fluvoxamine.
Industry: Applied in the quality control of pharmaceutical products containing fluvoxamine
作用機序
N-Boc Fluvoxamine-d3 exerts its effects by inhibiting the reuptake of serotonin at the sodium-dependent serotonin transporter of the neuronal membrane. This enhances the actions of serotonin on 5HT1A autoreceptors. Additionally, fluvoxamine is an agonist for the sigma-1 receptor, which helps control inflammation by modulating innate and adaptive immune responses .
類似化合物との比較
Similar Compounds
Fluvoxamine: The non-deuterated form of N-Boc Fluvoxamine-d3.
Citalopram: Another selective serotonin reuptake inhibitor with a different chemical structure.
Fluoxetine: A selective serotonin reuptake inhibitor known for its use in treating depression and anxiety disorders
Uniqueness
This compound is unique due to the presence of deuterium atoms, which provide enhanced stability and allow for more precise tracing in metabolic studies. This makes it particularly valuable in research settings where accurate tracking of metabolic pathways is crucial.
特性
CAS番号 |
1185235-90-8 |
|---|---|
分子式 |
C20H29F3N2O4 |
分子量 |
421.5 g/mol |
IUPAC名 |
tert-butyl N-[2-[(Z)-[5-(trideuteriomethoxy)-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethyl]carbamate |
InChI |
InChI=1S/C20H29F3N2O4/c1-19(2,3)29-18(26)24-12-14-28-25-17(7-5-6-13-27-4)15-8-10-16(11-9-15)20(21,22)23/h8-11H,5-7,12-14H2,1-4H3,(H,24,26)/b25-17-/i4D3 |
InChIキー |
AWASKHZMVXXGIR-HSZHRYAASA-N |
SMILES |
CC(C)(C)OC(=O)NCCON=C(CCCCOC)C1=CC=C(C=C1)C(F)(F)F |
異性体SMILES |
[2H]C([2H])([2H])OCCCC/C(=N/OCCNC(=O)OC(C)(C)C)/C1=CC=C(C=C1)C(F)(F)F |
正規SMILES |
CC(C)(C)OC(=O)NCCON=C(CCCCOC)C1=CC=C(C=C1)C(F)(F)F |
同義語 |
(E)-7-[4-(Trifluoromethyl)phenyl]-5,12-dioxa-2,6-diazatridec-6-enoic Acid-d3 1,1-Dimethylethyl Ester; |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1R,2R,4S,8R,10R,14R,17S,18R)-14,17-dihydroxy-2,6,6,18-tetramethyl-5,7-dioxapentacyclo[11.7.0.02,10.04,8.014,18]icos-12-en-11-one](/img/structure/B564464.png)





![2-[(2-Methoxyphenoxy)methyl]oxirane-d3](/img/structure/B564476.png)
![4-[2-(3,5-Dihydroxyphenyl)ethenyl]phenyl hydrogen sulfate](/img/structure/B564479.png)



![3',4'-Difluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylic Acid](/img/structure/B564485.png)
